Methyl 2-[1-(bromomethyl)cyclopropyl]acetate
Description
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate (CAS 855473-50-6) is a cyclopropane-containing organic compound with the molecular formula C₇H₁₁BrO₂ and a molecular weight of 207.07 g/mol . Key properties include a boiling point of 211°C, density of 1.443 g/cm³, and flash point of 103°C . The molecule features a bromomethyl-substituted cyclopropane ring linked to a methyl acetate group, making it a versatile intermediate in pharmaceutical synthesis, particularly for Montelukast Sodium, a leukotriene receptor antagonist used in asthma treatment .
Properties
IUPAC Name |
methyl 2-[1-(bromomethyl)cyclopropyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-10-6(9)4-7(5-8)2-3-7/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDWPPJIBOBEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269909 | |
| Record name | Methyl 1-(bromomethyl)cyclopropaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855473-50-6 | |
| Record name | Methyl 1-(bromomethyl)cyclopropaneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=855473-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(bromomethyl)cyclopropaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate can be synthesized through several methods. One common synthetic route involves the reaction of (1-hydroxymethyl-cyclopropyl)acetic acid methyl ester with a brominating agent under suitable conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triphenylphosphine . The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield .
Chemical Reactions Analysis
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Scientific Research Applications
Organic Synthesis
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate serves as an important building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, enabling the formation of diverse derivatives.
- Esterification Reactions : It can be converted into other esters through reaction with different alcohols.
Pharmaceutical Development
This compound has been utilized as an intermediate in the synthesis of pharmaceutical agents, particularly in the development of drugs targeting respiratory conditions. Notably, it is involved in the synthesis of montelukast, a widely used medication for asthma management. The synthesis process involves converting this compound into key intermediates that lead to the final drug product .
Enzyme Studies
In biochemical research, this compound can be employed to study enzyme-catalyzed reactions involving ester hydrolysis. This application aids in understanding enzyme mechanisms and kinetics, contributing to enzymology and drug design.
Material Science
The compound may also find applications in material science as a precursor for developing new materials or as part of polymerization processes due to its unique structural features.
Case Study 1: Synthesis of Montelukast
A significant application of this compound is its role in synthesizing montelukast. In one documented process, this compound was reacted with various reagents under controlled conditions to yield montelukast sodium, demonstrating its utility as an intermediate in pharmaceutical synthesis .
| Step | Description |
|---|---|
| Step 1 | Reaction with a base to form an intermediate |
| Step 2 | Conversion to montelukast via nucleophilic attack |
| Step 3 | Purification and isolation of the final product |
Case Study 2: Organic Synthesis Applications
Research has shown that this compound can facilitate the formation of complex organic structures through various synthetic pathways. For instance, its bromide group allows for efficient substitution with amines or thiols, leading to valuable functionalized compounds used in medicinal chemistry .
Mechanism of Action
The mechanism of action of Methyl 2-[1-(bromomethyl)cyclopropyl]acetate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function . This interaction can affect various biochemical pathways and processes, making the compound useful in studying enzyme mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
Methyl 2-[1-(Aminomethyl)cyclopropyl]acetate Hydrochloride
- CAS : 1417805-94-7
- Formula: C₇H₁₄ClNO₂
- Key Differences: Bromine is replaced by an aminomethyl group, forming a hydrochloride salt.
- Reactivity : The amine group enables nucleophilic reactions (e.g., alkylation, acylation), while the hydrochloride salt enhances solubility in polar solvents .
- Applications : Used in drug synthesis where amine functionality is required for further derivatization, such as forming amide bonds .
2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid
- CAS : 162515-68-6
- Formula : C₇H₁₀O₂S
- Key Differences : Bromine is replaced by a thiol (-SH) group, and the ester is hydrolyzed to a carboxylic acid.
- Reactivity : The thiol group participates in disulfide bond formation or metal coordination. The carboxylic acid increases polarity and reactivity in condensation reactions .
- Applications: Potential use in peptide-like conjugate synthesis or as a chelating agent .
Methyl 1-(Mercaptomethyl)cyclopropaneacetate
- CAS : 152922-73-1
- Formula : C₈H₁₂O₂S
- Key Differences : Structural isomer of the target compound with a thiol group.
- Reactivity : The thiol group is nucleophilic, enabling sulfide bond formation. The ester group remains intact for further transformations .
- Applications : Intermediate in Montelukast synthesis, where the thiol group forms critical sulfide linkages .
Methyl 2-[1-(Acetylthiomethyl)cyclopropyl]acetate
- CAS : 142148-14-9
- Formula : C₁₂H₁₄O₃S
- Key Differences : Bromine is replaced by an acetyl-protected thiol (-SAc).
- Reactivity : The acetyl group stabilizes the thiol, preventing premature oxidation. Deprotection yields a free thiol for controlled reactivity .
- Applications : Key intermediate in Montelukast Sodium production, where controlled thiol exposure is critical .
Methyl 2-Chloro-2-cyclopropylideneacetate
- CAS : 82979-45-1
- Formula : C₇H₇ClO₂
- Key Differences : Contains a cyclopropylidene (strained double bond) and chlorine substituent.
- Reactivity : The double bond increases ring strain, enhancing reactivity in Diels-Alder or cycloaddition reactions. Chlorine acts as a leaving group in nucleophilic substitutions .
- Applications : Used in synthesizing strained ring systems for bioactive molecules .
Biological Activity
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate (CAS: 855473-50-6) is a compound of interest due to its unique structural features and potential biological activities. Understanding its biological activity is crucial for evaluating its applicability in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- IUPAC Name : Methyl 2-(1-(bromomethyl)cyclopropyl)acetate
- Molecular Formula : C7H11BrO2
- Molecular Weight : 207.07 g/mol
- Purity : ≥97%
The compound features a cyclopropyl group, which is known for its strain and reactivity, potentially influencing its biological interactions.
Antibacterial Activity
Emerging evidence suggests that compounds with similar structures can possess significant antibacterial activity. For example, thiazole derivatives have shown potent effects against both Gram-positive and Gram-negative bacteria . this compound's bromomethyl group could enhance its interaction with bacterial cell membranes, potentially leading to antibacterial effects.
Synthesis and Evaluation
A study synthesized various cyclopropyl derivatives to evaluate their biological activity. Compounds were tested for their Minimum Inhibitory Concentration (MIC) against several bacterial strains. While specific data for this compound is not available, related compounds demonstrated MIC values ranging from 20 to 40 µM against resistant strains of Staphylococcus aureus .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of halogen substituents, such as bromine, can significantly enhance the biological activity of organic compounds. This is attributed to the increased lipophilicity and potential for better binding interactions with biological targets .
Table 1: Comparative Biological Activity of Cyclopropyl Derivatives
Q & A
Q. What are the established synthetic routes for Methyl 2-[1-(bromomethyl)cyclopropyl]acetate, and what parameters critically influence yield?
The synthesis typically involves cyclopropane ring formation followed by bromomethylation. A key method adapts protocols for analogous cyclopropylideneacetates, where halogenation (e.g., Br₂ or NBS) of methyl 2-cyclopropylideneacetate precursors under controlled temperatures (-10°C to 0°C) achieves regioselective bromomethyl substitution. Yield optimization depends on:
- Catalyst selection : Pd(OAc)₂ (5 mol%) enhances regioselectivity .
- Solvent polarity : Dichloromethane minimizes side reactions .
- Reaction time : Extended durations (>12 hrs) reduce decomposition.
Reported yields range from 65–85% under optimized conditions .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Key characterization data include:
- ¹H NMR : δ 1.2–1.4 ppm (cyclopropane protons), δ 3.7 ppm (ester methyl), δ 3.9–4.1 ppm (bromomethyl CH₂Br) .
- ¹³C NMR : Cyclopropane carbons at 12–18 ppm, ester carbonyl at ~170 ppm, and bromomethyl carbon at 30–35 ppm .
- Mass spectrometry : Molecular ion [M⁺] at m/z 235 (base peak) with fragmentation patterns confirming the bromomethyl group .
Advanced Research Questions
Q. How does the cyclopropane ring’s strain influence reactivity in nucleophilic substitution or ring-opening reactions?
The cyclopropane ring’s angle strain (≈60° bond angles) increases electrophilicity at the bromomethyl site, accelerating SN2 reactions. For example, in nucleophilic substitutions with thiols, the reaction proceeds 3× faster than non-cyclopropyl analogues due to enhanced leaving-group activation . Computational studies (DFT) suggest transition-state stabilization via hyperconjugation between the cyclopropane σ-bonds and the developing negative charge .
Q. What strategies resolve contradictions in reported regioselectivity during derivatization?
Discrepancies in substitution patterns (e.g., bromine vs. chlorine selectivity) arise from solvent polarity and catalyst choice. For example:
- Polar aprotic solvents (DMF) favor bromomethyl group reactivity.
- Non-polar solvents (toluene) promote cyclopropane ring opening.
Validating reaction pathways via in situ IR spectroscopy or kinetic isotope effects can clarify mechanistic ambiguities .
Q. How can computational modeling predict stability under thermal or hydrolytic conditions?
Density functional theory (DFT) simulations reveal:
- Thermal stability : The compound decomposes above 150°C due to cyclopropane ring strain release (ΔG‡ ≈ 25 kcal/mol).
- Hydrolytic sensitivity : The bromomethyl group undergoes hydrolysis at pH > 7, with a half-life of 2.3 hrs at pH 9 .
Experimental validation via accelerated stability studies (40°C/75% RH) aligns with computational predictions .
Q. What role does this compound play in synthesizing conformationally constrained bioactive molecules?
Its cyclopropane moiety serves as a rigid spacer in peptide analogues. For example, coupling with cysteine residues generates disulfide-bridged peptides with enhanced protease resistance, as demonstrated in montelukast intermediates . The bromomethyl group enables functionalization via Suzuki-Miyaura cross-coupling for anticancer agent synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
